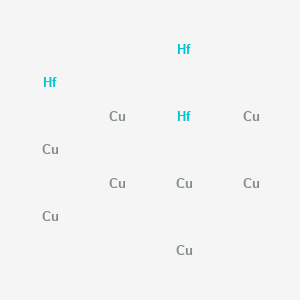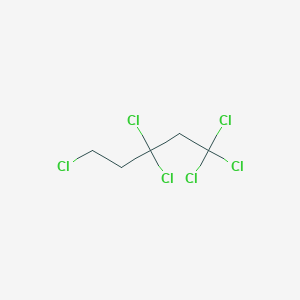
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with ethenyl and hydroxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the use of 2,6-lutidine as a starting material. The process includes oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by reduction with sodium borohydride/iodine in tetrahydrofuran to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using recombinant microbial whole cells as catalysts. This method offers a more sustainable alternative to traditional multistep organic synthesis protocols, enabling higher yields and reduced environmental impact .
化学反应分析
Types of Reactions
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of ethyl-substituted pyridine derivatives.
Substitution: Formation of alkyl or acyl-substituted pyridine derivatives.
科学研究应用
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal complexes.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of 4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .
相似化合物的比较
Similar Compounds
Pyridoxine: A hydroxymethylpyridine with similar structural features but different biological roles.
4-Vinylpyridine: Contains a vinyl group similar to the ethenyl group in the target compound but lacks hydroxymethyl substitutions.
Uniqueness
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is unique due to its combination of ethenyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
属性
CAS 编号 |
60331-33-1 |
|---|---|
分子式 |
C9H12ClNO3 |
分子量 |
217.65 g/mol |
IUPAC 名称 |
4-ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-7-6(4-11)3-10-8(5-12)9(7)13;/h2-3,11-13H,1,4-5H2;1H |
InChI 键 |
SDQOUCQAYNXVRT-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C(=NC=C1CO)CO)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)










![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
